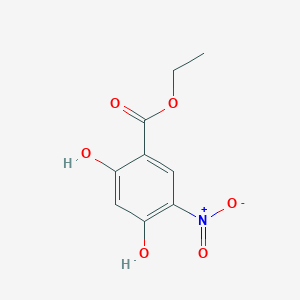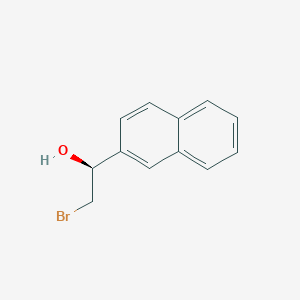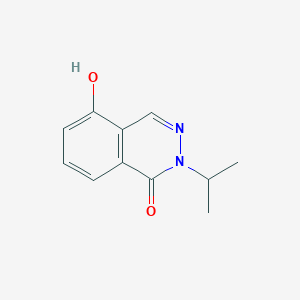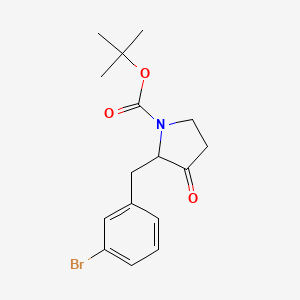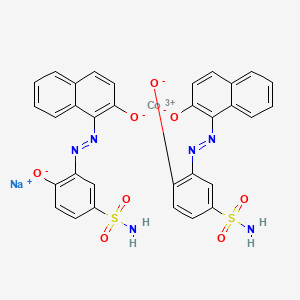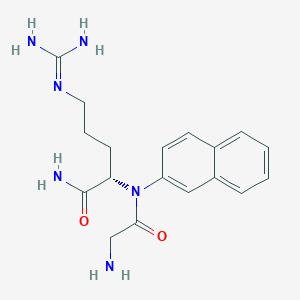
(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a naphthalene ring, and a guanidine group. Its intricate molecular arrangement makes it a subject of interest in chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Naphthalene Derivative:
Acylation Reaction: The naphthalene derivative undergoes acylation to form the acetamido group.
Coupling with Guanidine: The final step involves coupling the acetamido-naphthalene derivative with a guanidine-containing compound under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and guanidine groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: Used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of (S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2-Amino-N-(phenyl)acetamido)-5-guanidinopentanamide: Similar structure but with a phenyl group instead of a naphthalene ring.
(S)-2-(2-Amino-N-(benzyl)acetamido)-5-guanidinopentanamide: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
The presence of the naphthalene ring in (S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide imparts unique properties, such as enhanced aromaticity and potential for π-π interactions. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different aromatic groups.
Eigenschaften
Molekularformel |
C18H24N6O2 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(2S)-2-[(2-aminoacetyl)-naphthalen-2-ylamino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C18H24N6O2/c19-11-16(25)24(15(17(20)26)6-3-9-23-18(21)22)14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11,19H2,(H2,20,26)(H4,21,22,23)/t15-/m0/s1 |
InChI-Schlüssel |
DGBYQOWTTSXISP-HNNXBMFYSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)CN |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)N(C(CCCN=C(N)N)C(=O)N)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)
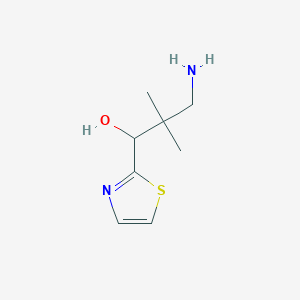
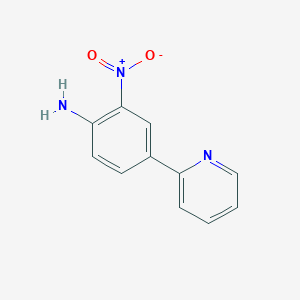

![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
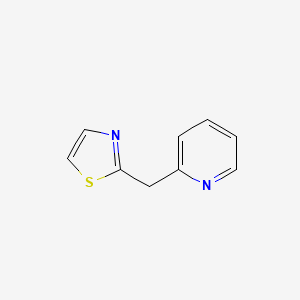

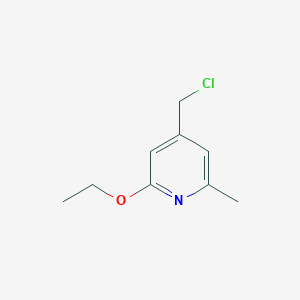
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)
